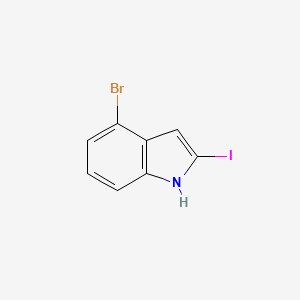

4-Bromo-2-iodo-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-iodo-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrIN/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWSMTCOWHSDOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)I)C(=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 2 Iodo 1h Indole

Regioselective Halogenation Strategies for Indole (B1671886) Nucleus

The direct, sequential halogenation of the indole core to achieve the 4-bromo-2-iodo substitution pattern is a significant challenge due to the electronic properties of the heterocyclic system.

Sequential Bromination and Iodination Protocols for Indoles

N-Halosuccinimides, such as N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS), are common and effective electrophilic halogenating agents used in the functionalization of indoles. nih.govresearchgate.netjst.go.jp These reagents are generally easier and safer to handle than molecular halogens. Typically, in the absence of a directing group or a substituent at the C3 position, electrophilic halogenation of the indole ring occurs preferentially at the electron-rich C3 position. nih.gov

For the synthesis of 2-haloindoles, strategies often involve the use of N-protected indoles where the protecting group modulates the reactivity of the pyrrole (B145914) ring. uri.edu For instance, N-sulfonylated indoles can direct halogenation to the C2 position. Iodination at the C2 position can also be achieved using iodine-mediated methods. rsc.org However, achieving selective bromination at the C4 position on the benzene (B151609) ring while simultaneously targeting the C2 position for iodination through a sequential electrophilic addition on a plain indole scaffold is not a straightforward or commonly reported procedure. This difficulty arises from the lower reactivity of the C4 position compared to the pyrrole ring positions (C3 and C2). nih.gov

The regiochemical outcome of indole halogenation is highly dependent on the reaction conditions, including the choice of solvent, temperature, catalyst, and the nature of the substituent on the indole nitrogen.

N-Protecting Groups: The use of an N-protecting group is one of the most critical factors in controlling regioselectivity. Electron-withdrawing groups, such as tosyl (Ts), deactivate the pyrrole ring towards electrophilic attack. This deactivation can alter the site of halogenation, sometimes favoring the C2 position or even positions on the benzenoid ring. uri.edursc.org Conversely, unprotected (NH) indoles or those with electron-donating N-alkyl groups are highly activated at C3. aalto.fi

Solvents and Additives: The choice of solvent can influence the reactivity of the halogenating agent. For example, fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to promote regioselective halogenation of arenes with N-halosuccinimides under mild conditions. organic-chemistry.org Catalytic amounts of strong acids can also activate N-halosuccinimides, enabling the halogenation of deactivated aromatic systems. organic-chemistry.org

Directing Groups: For functionalization on the benzene ring, such as at the C4 position, transition-metal-catalyzed approaches often employ a directing group at the C3 or N1 position to guide the catalyst to the desired C-H bond. rsc.orgrsc.orgacs.org

While these principles govern indole halogenation, a direct sequential protocol on the parent indole to produce 4-Bromo-2-iodo-1H-indole remains synthetically challenging due to the dominant reactivity of the C3 position.

| Condition | Effect on Regioselectivity | Typical Outcome | Reference |

|---|---|---|---|

| No N-Protecting Group (NH-indole) | High electron density at C3. | Predominantly C3-halogenation. | nih.gov |

| N-Electron Withdrawing Group (e.g., N-Tosyl) | Reduces nucleophilicity of the pyrrole ring. | Can shift halogenation to C2 or the benzene ring. | uri.edu |

| C3-Blocked Indole (e.g., Skatole) | Prevents reaction at the most active site. | Allows for N-alkylation or other substitutions. | nih.gov |

| C3-Directing Group (e.g., Carbonyl) | Chelates to a metal catalyst to direct C-H activation. | Can facilitate regioselective C4-functionalization. | nih.govrsc.org |

Electrophilic Aromatic Substitution Pathways in Indole Synthesis

The indole ring system is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution (SEAr). nih.gov The pyrrole ring is significantly more electron-rich and thus more reactive towards electrophiles than the benzene ring. The order of reactivity for electrophilic attack on an unsubstituted indole is generally C3 >> C2 > C6 > C4 > C5 > C7.

The high reactivity at the C3 position is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate or sigma complex) formed upon electrophilic attack at this position. The positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. Attack at C2 is less favored as it leads to a less stable intermediate. Attack on the benzenoid ring (C4-C7) is even less favorable as it disrupts the benzene aromaticity and receives less electronic stabilization from the pyrrole nitrogen. This inherent electronic preference makes the selective introduction of an electrophile at the C4 position, without affecting the C3 position, a formidable task that typically requires blocking the C3 position or employing advanced catalytic directing-group strategies. nih.govacs.org

Transition-Metal-Catalyzed Approaches to this compound and its Precursors

Given the challenges of direct regioselective halogenation, the most effective strategies for synthesizing this compound involve building the indole scaffold from appropriately pre-halogenated precursors. Palladium-catalyzed cross-coupling reactions are exceptionally powerful tools for this purpose. mdpi.commdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura) in Precursor Elaboration

The construction of the indole ring can be efficiently achieved via a tandem Sonogashira coupling and cyclization sequence starting from an ortho-haloaniline. mdpi.comorganic-chemistry.org This strategy is particularly well-suited for the synthesis of 4-bromo-2-substituted indoles, which are direct precursors to the target molecule.

A key synthetic route begins with a precursor like 4-bromo-2-iodoaniline (B187669) . The Sonogashira reaction is a cross-coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org In a di-halogenated substrate like 4-bromo-2-iodoaniline, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond towards the palladium-catalyzed oxidative addition step. libretexts.orgresearchgate.net This chemoselectivity allows for the terminal alkyne to be coupled exclusively at the C2 position, leaving the bromine at C4 untouched.

The general sequence is as follows:

Selective Sonogashira Coupling: 4-bromo-2-iodoaniline is reacted with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a copper(I) salt. The coupling occurs at the iodo-substituted position to yield a 2-alkynyl-4-bromoaniline intermediate. mdpi.comorganic-chemistry.org

Intramolecular Cyclization: The resulting 2-alkynyl-4-bromoaniline is then subjected to cyclization conditions. This is often achieved by heating with a strong base, such as potassium tert-butoxide (KOt-Bu), which promotes the intramolecular nucleophilic attack of the aniline (B41778) nitrogen onto the alkyne, forming the indole ring. chim.itnih.govbeilstein-journals.org

This sequence provides a modular and efficient route to various 4-bromo-2-substituted-1H-indoles. To obtain the final target, This compound , a subsequent iodination step would be required on a precursor synthesized via this method, for example, by replacing a group at the C2 position (such as a trimethylsilyl (B98337) group) with iodine.

Recent advancements have demonstrated a consecutive four-component synthesis that begins with an ortho-haloaniline, a terminal alkyne, NIS, and an alkyl halide to generate trisubstituted 3-iodoindoles, showcasing the power of tandem catalytic processes. nih.govbeilstein-journals.org Applying a similar logic, the synthesis of 4-bromo-2-substituted indole precursors is highly feasible.

| Starting Material | Coupling Partner (Alkyne) | Catalyst/Base System | Key Intermediate | Final Product Type | Reference |

|---|---|---|---|---|---|

| o-Iodoaniline | Terminal Alkyne | Pd(OAc)₂ / Xphos, Et₃N | 2-Alkynylaniline | 2-Substituted Indole | mdpi.com |

| N-Tosyl-2-iodoaniline | Terminal Alkyne | 10% Pd/C, PPh₃, ZnCl₂, Et₃N | N-Tosyl-2-alkynylaniline | N-Tosyl-2-substituted Indole | mdpi.com |

| 4-Bromo-2-iodoaniline | Terminal Alkyne | Pd-catalyst, Cu(I) co-catalyst / Base (e.g., DBU, KOt-Bu) | 4-Bromo-2-alkynylaniline | 4-Bromo-2-substituted Indole | nih.govbeilstein-journals.org |

While the Sonogashira reaction is pivotal for constructing the C2-substituent, the Suzuki-Miyaura coupling is another indispensable palladium-catalyzed reaction for functionalizing indole precursors. nih.gov For instance, if a 4-bromo-2-iodoindole were synthesized, the remaining C-Br or C-I bonds could be further elaborated using Suzuki coupling with various boronic acids to introduce aryl or heteroaryl groups, demonstrating the synthetic utility of these halogenated intermediates.

Copper-Catalyzed Functionalization Methodologies

Copper-catalyzed reactions have become a cornerstone in organic synthesis for their cost-effectiveness and versatile reactivity, particularly in C–H functionalization. rsc.org The application of copper catalysis to the synthesis of halogenated indoles often involves the direct functionalization of a pre-existing indole core or a domino process where cyclization is followed by halogenation.

Research has demonstrated that copper(II) acetate (B1210297) (Cu(OAc)₂) can catalyze the formal C-H, Ar-H coupling of anilides to form oxindoles, with atmospheric oxygen serving as the terminal oxidant. organic-chemistry.org This highlights copper's ability to mediate the formation of C-C bonds under aerobic conditions. In the context of this compound, a plausible strategy involves the C2-H iodination of a 4-bromo-1H-indole precursor. Copper catalysts are known to facilitate the activation of C-H bonds, making them susceptible to electrophilic attack by an iodine source.

Furthermore, copper-catalyzed domino coupling/cyclization processes provide a straightforward route to 1,2-disubstituted indoles from 2-alkynylanilines. organic-chemistry.org A strategy for the target molecule could involve a copper-catalyzed cyclization of a suitably substituted 2-alkynyl aniline, where the bromine is already present on the aniline ring and iodine is introduced subsequently or as part of a multicomponent reaction. The use of copper catalysis in conjunction with directing groups, such as 8-aminoquinoline, has also proven to be a powerful approach for the functionalization of C–H bonds, including those in unactivated olefins. nih.gov This principle can be extended to the regioselective functionalization of the indole nucleus.

Synthesis via Rearrangement and Cyclization from Dihalophenol Derivatives

A sophisticated approach to constructing the 4-bromo-indole scaffold involves building the ring system from acyclic precursors derived from dihalophenols. This route leverages intramolecular rearrangement and cyclization reactions to achieve the desired substitution pattern.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. nih.gov In its classical form, it involves the migration of an aryl group from a heteroatom to a nucleophilic terminus within the same molecule. nih.gov This rearrangement is a powerful tool for constructing complex molecular architectures that might be challenging to assemble via intermolecular pathways. manchester.ac.uk

In the synthesis of indole derivatives, the Smiles rearrangement can be employed to form crucial C-N or C-C bonds. For instance, a benzyne-mediated Truce-Smiles reaction has been developed for synthesizing 2-aminobiaryls from phenylsulfonamides. manchester.ac.uk A synthetic strategy towards this compound could involve a Smiles rearrangement of a derivative of a dihalophenol, such as 1-Bromo-2-iodo-3-methoxybenzene, to construct a key aniline intermediate prior to indole ring formation. rsc.org The reaction typically proceeds via an ipso-substitution on an activated aromatic ring. nih.gov Recent advancements have also explored radical versions of the Smiles rearrangement, expanding its utility under milder, visible-light-mediated conditions. nih.govnih.gov

Following the formation of a suitable acyclic precursor, often an ortho-substituted aniline derivative, base-mediated cyclization is a common and effective method for constructing the indole ring. This strategy is central to several classic indole syntheses.

A synthetic route starting from 2,3-dihalophenols can produce 4-halo-1H-indoles. rsc.org The process involves several steps, including the formation of a 2-(2,3-dihalophenoxy) derivative, which then undergoes rearrangement and subsequent cyclization. The final ring-closing step to form the indole is typically promoted by a strong base, such as potassium tert-butoxide (KOt-Bu) or sodium hydroxide (B78521) (NaOH). rsc.orgnih.gov For example, a copper-free palladium-catalyzed alkynylation of a 2-bromoaniline (B46623) followed by a base-catalyzed annulation using KOt-Bu in DMSO can effectively form the indole ring. nih.gov The formation of the indole anion under these conditions serves as a thermodynamic driving force for the reaction. nih.gov Similarly, cesium carbonate (Cs₂CO₃) has been used to promote the cyclization of ortho-alkynylanilides at elevated temperatures. chim.it

| Base | Solvent | Temperature | Outcome | Reference |

| NaOH | DMF | 60 °C | Cyclization to form N-(2,3-dihalophenyl)-2-hydroxy-2-methylpropanamide intermediate | rsc.org |

| KOt-Bu | DMSO | 100 °C | Cyclization of 2-alkynyl anilines to form indole ring | nih.gov |

| Cs₂CO₃ | Toluene | 150 °C | Cyclization of ortho-alkynylanilides to N-substituted indoles | chim.it |

| DBU | N/A | N/A | Catalytic cyclization of ortho-iodoanilines with sulfur substituents | chim.it |

Electrochemical Methods for C-H Halogenation of Indole Derivatives

Electrochemical synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods, often avoiding the need for harsh reagents and transition metal catalysts. researchgate.netresearchgate.net Electrochemical C-H halogenation allows for the direct and regioselective introduction of halogen atoms onto the indole scaffold.

The electrochemical bromination of indole can be achieved through the anodic oxidation of a bromide ion source, such as tetrabutylammonium (B224687) bromide (nBu₄NBr), which generates a bromine cation equivalent. mdpi.com This reactive species then undergoes nucleophilic attack by the indole to yield the brominated product. The process can be influenced by hydrogen bonding between the indole N-H moiety and the bromide anion, which affects the oxidation potentials. mdpi.com

Similarly, electrochemical iodination can be performed. Metal-free intramolecular C(sp²)–H amination using iodine as a mediator enables a switchable synthesis of indoline (B122111) and indole derivatives from 2-vinyl anilines. organic-chemistry.org These methods provide a green and efficient route for accessing haloindoles, potentially allowing for the sequential or direct introduction of bromine at the C4 position and iodine at the C2 position of the indole ring under controlled electrochemical conditions. researchgate.net

| Parameter | Condition | Observation | Reference |

| Solvent | Tetrahydrofuran (THF) | 39% yield of brominated indole | mdpi.com |

| Bromide Source | nBu₄NBr and NH₄Br | NH₄Br helps interrupt H-bonding between indole and Br⁻ | mdpi.com |

| Method | Galvanostatic model | Anodic oxidation of bromide provides the halogenating agent | mdpi.com |

| Mechanism | Umpolung of Bromide | Consecutive anodic oxidation of Br⁻ provides Br⁺ for nucleophilic attack | mdpi.com |

Synthetic Routes Employing Anilines and Nitroarenes as Starting Materials

Classical and modern synthetic strategies often construct the indole ring from substituted anilines or their nitroarene precursors. These methods offer robust and versatile pathways to highly functionalized indoles.

One of the most direct routes begins with a pre-functionalized aniline. For the target molecule, 4-bromo-2-iodoaniline is a key starting material. This intermediate can be synthesized by the iodination of 4-bromoaniline (B143363) using reagents such as N-iodosuccinimide or a combination of ammonium (B1175870) molybdate, sodium perborate, and potassium bromide in acetic acid, which affords the product in high yield. chemicalbook.com Once 4-bromo-2-iodoaniline is obtained, it can be subjected to various indole-forming reactions. A powerful one-pot, four-component synthesis involves a copper-free alkynylation of the ortho-haloaniline, followed by base-catalyzed cyclization, electrophilic iodination, and N-alkylation to produce trisubstituted indoles. nih.gov

Alternatively, syntheses can commence from nitroarenes. rsc.org These routes typically involve the reduction of the nitro group to an amine, followed by cyclization. The Leimgruber–Batcho indole synthesis is a classic example that starts with an o-nitrotoluene derivative. researchgate.net More recently, scalable one-pot syntheses from nitroarenes have been developed. For example, a nitroarene can be reduced using hydrazine (B178648) monohydrate with a Rh/C catalyst, followed by condensation and cyclization to form the indole ring, providing access to compounds like Methyl 4-bromo-1H-indole-3-carboxylate. nih.gov

| Starting Material | Key Transformation | Reagents | Product | Reference |

| 4-Bromoaniline | Iodination | (NH₄)₂MoO₄, NaBO₃, KBr, Acetic Acid | 4-Bromo-2-iodoaniline | chemicalbook.com |

| 4-Bromo-2-iodoaniline | Alkynylation-Cyclization-Iodination-Alkylation | Terminal alkyne, Pd catalyst, KOt-Bu, NIS, Alkyl halide | Trisubstituted 3-iodoindoles | nih.gov |

| Nitrobenzene derivative | Reduction-Cyclization | Hydrazine monohydrate, Rh/C | Polysubstituted indole | nih.gov |

Considerations for Scalability and Process Intensification in Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For a complex molecule like this compound, developing a scalable and robust synthesis is critical. thieme-connect.de

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. unito.it Continuous flow chemistry is a key enabling technology in this area. Flow reactors offer superior heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scale-up compared to traditional batch processes. unito.it For instance, a Fischer indole synthesis has been successfully adapted to a microwave-assisted continuous flow setup. unito.it

Key considerations for scaling the synthesis of this compound include:

Starting Material Cost and Availability: Routes starting from inexpensive and readily available materials like substituted anilines or nitroarenes are generally preferred over complex, multi-step syntheses from less common precursors. thieme-connect.de

Catalyst Selection: While palladium catalysts are highly effective, their cost and toxicity can be prohibitive on a large scale. Developing routes that use more economical and less toxic catalysts, such as copper or iron, is highly desirable. rsc.orgorganic-chemistry.org Metal-free approaches, like electrochemical synthesis, are particularly attractive from a sustainability perspective. organic-chemistry.org

Reaction Conditions: High-yielding reactions that proceed under mild conditions without the need for cryogenic temperatures or high pressures are more amenable to scale-up. The use of atmospheric oxygen as an oxidant instead of stoichiometric chemical oxidants is also advantageous. organic-chemistry.org

Downstream Processing: The purification of the final product can be a significant bottleneck. Syntheses that produce the target molecule in high purity with minimal byproducts simplify the workup and reduce solvent waste.

A general and scalable synthesis of polysubstituted indoles from nitroarenes has been reported, demonstrating a two-step, one-pot procedure that avoids the isolation of potentially unstable aniline intermediates. nih.gov Such streamlined processes are ideal for large-scale production.

Mechanistic Investigations of 4 Bromo 2 Iodo 1h Indole Transformations

Detailed Reaction Pathways for Halogen Exchange and Substitution

The differential reactivity of the C-Br and C-I bonds in 4-bromo-2-iodo-1H-indole allows for selective halogen exchange and substitution reactions, primarily governed by the weaker carbon-iodine bond.

Halogen Exchange (Finkelstein Reaction): A common transformation is the conversion of the C-I bond to a C-Br or C-Cl bond, or vice-versa, through a copper-catalyzed Finkelstein reaction. The generally accepted mechanism for the copper-catalyzed conversion of an aryl iodide to an aryl bromide involves an oxidative addition/reductive elimination pathway. In the context of this compound, the catalytic cycle would be initiated by the oxidative addition of the C-I bond to a Cu(I) species. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. The resulting organocopper(III) intermediate would then undergo ligand exchange with a bromide source, followed by reductive elimination to furnish the 4,2-dibromo-1H-indole and regenerate the Cu(I) catalyst.

A competing, uncatalyzed pathway that can lead to halogen scrambling is the "halogen dance" reaction. This process typically occurs under basic conditions and involves the migration of a halogen atom to an adjacent deprotonated position on the aromatic ring. For this compound, treatment with a strong base could lead to deprotonation at the C-3 position, followed by an intramolecular migration of either the bromine or iodine atom. The relative migratory aptitude would depend on the stability of the resulting organometallic intermediate.

Substitution Reactions: Nucleophilic substitution at the C-2 position, replacing the iodine, can be achieved through various transition-metal-catalyzed cross-coupling reactions. For instance, in a Suzuki-Miyaura coupling, the catalytic cycle begins with the oxidative addition of the C-I bond of this compound to a Pd(0) complex. The subsequent steps involve transmetalation with an organoboron reagent and reductive elimination to form a new carbon-carbon bond at the C-2 position, leaving the C-4 bromine intact for further functionalization.

| Reaction Type | Reagents | Product | Mechanistic Pathway |

| Halogen Exchange | CuI, NaBr | 4,2-Dibromo-1H-indole | Oxidative Addition/Reductive Elimination |

| Halogen Dance | LDA, THF | Mixture of isomeric bromoiodoindoles | Deprotonation-Halogen Migration |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Base | 4-Bromo-2-aryl-1H-indole | Oxidative Addition/Transmetalation/Reductive Elimination |

Stereoelectronic Effects Governing Regiocontrol in Functionalization Reactions

Stereoelectronic effects play a pivotal role in dictating the regioselectivity of functionalization reactions of this compound. The electronic properties of the indole (B1671886) ring, influenced by the nitrogen lone pair, and the nature of the substituents at the N-1 position are key determinants.

The indole nucleus is inherently electron-rich, with the highest electron density typically at the C-3 position. However, the presence of halogens at C-2 and C-4 significantly alters the electronic landscape. The inductive electron-withdrawing effect of the halogens deactivates the ring towards electrophilic attack, while their lone pairs can participate in resonance.

In reactions involving metallation, the regioselectivity is often directed by the most acidic proton or by the ability to form a stable organometallic intermediate. For N-unsubstituted this compound, the N-H proton is the most acidic site. Deprotonation at nitrogen can influence the subsequent reactivity of the C-H and C-halogen bonds.

Computational studies on related indolyne systems have shown that the nature of the N-substituent (H vs. alkyl or protecting groups) can influence the geometry and electronic structure of reaction intermediates, thereby affecting the regioselectivity of nucleophilic additions. For this compound, an N-substituent can sterically hinder the approach to the C-2 position and electronically modify the indole ring, which in turn can fine-tune the relative reactivity of the C-2 and C-4 positions in cross-coupling reactions.

| N-Substituent | Expected Influence on Regioselectivity | Rationale |

| -H | Potential for N-H deprotonation, influencing subsequent C-H or C-X reactivity. | The acidic N-H proton is the primary site of interaction with bases. |

| -Alkyl | Increased electron density in the ring, potential steric hindrance at C-2 and C-7. | Alkyl groups are electron-donating and can sterically block adjacent positions. |

| -Electron-withdrawing group (e.g., -Boc) | Decreased electron density in the ring, potential for altered directing group effects. | Modifies the overall electronic character of the indole nucleus. |

Kinetic and Thermodynamic Aspects of Reactivity Profiles

The selective functionalization of this compound is often a delicate balance between kinetic and thermodynamic control. The C-I bond is kinetically more reactive towards oxidative addition in transition-metal-catalyzed reactions due to its lower bond strength compared to the C-Br bond. This allows for selective reactions at the C-2 position under kinetically controlled conditions (e.g., lower temperatures, shorter reaction times).

For instance, in a Sonogashira coupling, the reaction will preferentially occur at the C-2 position due to the faster rate of oxidative addition of the C-I bond to the palladium catalyst. However, under thermodynamic control (e.g., higher temperatures, longer reaction times), product distribution may be governed by the relative stability of the products. If the product of C-4 functionalization is thermodynamically more stable, and if the reaction at C-2 is reversible, a shift towards the thermodynamic product could be observed.

The relative stability of potential intermediates and products also plays a crucial role. For example, the thermodynamic stability of the various regioisomers that could be formed through a halogen dance reaction will determine the final product distribution if the reaction is allowed to reach equilibrium.

| Condition | Favored Product | Rationale |

| Low Temperature, Short Reaction Time | C-2 Substituted Product | Kinetic control, faster reaction at the more labile C-I bond. |

| High Temperature, Long Reaction Time | Thermodynamically more stable product | Thermodynamic control, allows for equilibration to the most stable isomer. |

Elucidation of Catalytic Cycles in Transition-Metal-Mediated Reactions

Transition-metal-mediated reactions are paramount for the functionalization of this compound. The elucidation of the catalytic cycles for these transformations is key to optimizing reaction conditions and expanding their scope.

Suzuki-Miyaura Coupling: As previously mentioned, the catalytic cycle for the selective C-2 arylation involves:

Oxidative Addition: A Pd(0) species undergoes oxidative addition into the C-I bond of this compound to form a Pd(II) intermediate.

Transmetalation: The boronic acid, activated by a base, transfers the organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst.

Heck Coupling: For a Heck reaction at the C-2 position, the catalytic cycle would proceed as follows:

Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) catalyst inserts into the C-I bond.

Olefin Insertion (Carbopalladation): The coordinated alkene inserts into the Pd-C bond.

β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species.

Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst from the palladium-hydride species.

Sonogashira Coupling: This reaction typically involves a dual catalytic system of palladium and copper.

Palladium Cycle: Similar to the above, it involves oxidative addition of the C-I bond to Pd(0).

Copper Cycle: A terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide.

Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

Reductive Elimination: The desired C-C coupled product is formed, and the Pd(0) catalyst is regenerated.

Buchwald-Hartwig Amination: For C-N bond formation at the C-2 position:

Oxidative Addition: A Pd(0) complex reacts with the C-I bond.

Amine Coordination and Deprotonation: An amine coordinates to the Pd(II) center and is deprotonated by a base to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed, yielding the aminated indole and regenerating the Pd(0) catalyst.

In-depth Analysis of Reaction Intermediates and Transition States

While the isolation and characterization of reaction intermediates in catalytic cycles can be challenging, computational studies and spectroscopic techniques provide valuable insights into their structure and energetics.

For the transition-metal-catalyzed reactions of this compound, the key intermediates are the organopalladium species formed after oxidative addition. For example, in a Suzuki coupling, the Ar-Pd(II)-I(L)₂ complex (where Ar is the indole moiety and L is a ligand) is a crucial intermediate. The stability and reactivity of this complex are influenced by the nature of the ligands on the palladium center.

Transition state analysis, often performed using density functional theory (DFT), can elucidate the energy barriers for each step in the catalytic cycle. For instance, DFT calculations can predict the activation energies for the oxidative addition at the C-I versus the C-Br bond, providing a quantitative basis for the observed regioselectivity. Furthermore, these calculations can model the transition states for transmetalation and reductive elimination, helping to understand the factors that control the efficiency of these steps.

Spectroscopic techniques such as in-situ NMR and IR can be employed to detect and characterize transient intermediates under reaction conditions. While challenging for fast catalytic reactions, these methods can provide direct evidence for the proposed mechanistic pathways.

| Intermediate/Transition State | Significance | Method of Study |

| (Indole)-Pd(II)-I(L)₂ | Key intermediate after oxidative addition. | DFT calculations, potentially observable by NMR. |

| Transmetalation Transition State | Determines the rate of transfer of the coupling partner. | DFT calculations. |

| Reductive Elimination Transition State | Determines the rate of product formation. | DFT calculations. |

| Copper Acetylide (in Sonogashira) | Active nucleophile for transmetalation. | Spectroscopic methods (NMR, IR). |

Synthetic Utility of 4 Bromo 2 Iodo 1h Indole As a Versatile Intermediate

Preparation of Diversely Substituted Indole (B1671886) Scaffolds

The presence of both a bromine atom at the C-4 position and an iodine atom at the C-2 position on the indole ring is the cornerstone of the synthetic versatility of 4-bromo-2-iodo-1H-indole. This arrangement allows for a range of selective and sequential cross-coupling reactions, enabling the introduction of various substituents at these specific positions.

Selective Functionalization at the Bromine (C-4) Position

While the carbon-iodine bond is generally more reactive in palladium-catalyzed cross-coupling reactions, selective functionalization at the C-4 bromine position can be achieved. This typically requires the C-2 iodo group to be either temporarily protected or for the reaction conditions to be carefully tuned to favor reaction at the less reactive C-Br bond. Alternatively, specific catalytic systems that show a preference for aryl bromides over aryl iodides, although less common, could potentially be employed.

Common cross-coupling reactions that could be selectively performed at the C-4 position, under the appropriate conditions, include:

Suzuki-Miyaura Coupling: Introduction of aryl or vinyl groups.

Sonogashira Coupling: Introduction of alkynyl groups.

Heck Coupling: Introduction of alkenyl groups.

Buchwald-Hartwig Amination: Introduction of nitrogen-based nucleophiles.

Table 1: Hypothetical Selective Functionalization at the C-4 Position

| Coupling Partner | Catalyst System | Product |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | 2-Iodo-4-phenyl-1H-indole |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | 4-((Trimethylsilyl)ethynyl)-2-iodo-1H-indole |

| Styrene | Pd(OAc)₂ / P(o-tol)₃ | 4-(E)-Styryl-2-iodo-1H-indole |

| Morpholine | Pd₂(dba)₃ / BINAP | 4-(Morpholin-4-yl)-2-iodo-1H-indole |

Disclaimer: The reactions presented in this table are illustrative of potential transformations based on established chemical principles and have not been specifically reported for this compound in the reviewed literature.

Selective Functionalization at the Iodine (C-2) Position

The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in oxidative addition to palladium(0) is a well-established principle in cross-coupling chemistry. This inherent difference in reactivity allows for highly selective functionalization at the C-2 position of this compound under standard palladium-catalyzed conditions. A wide variety of substituents can be introduced at this position, leaving the C-4 bromine atom intact for subsequent transformations.

This selectivity is crucial for the stepwise elaboration of the indole core. The C-2 position of indoles is a key site for modification in many biologically active molecules, and the ability to selectively introduce functionality at this site is of significant synthetic importance.

Table 2: Selective Functionalization at the C-2 Position

| Coupling Partner | Catalyst System | Product |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Bromo-2-(4-methoxyphenyl)-1H-indole |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-Bromo-2-(phenylethynyl)-1H-indole |

| Methyl acrylate | Pd(OAc)₂ / PPh₃ / Et₃N | Methyl (E)-3-(4-bromo-1H-indol-2-yl)acrylate |

| Aniline (B41778) | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 4-Bromo-N-phenyl-1H-indol-2-amine |

Sequential and Orthogonal Functionalization Strategies

The true synthetic power of this compound lies in the ability to perform sequential and orthogonal functionalization at the C-2 and C-4 positions. By first exploiting the higher reactivity of the C-2 iodine, a substituent can be introduced, followed by a second, distinct cross-coupling reaction at the C-4 bromine. This stepwise approach allows for the controlled and predictable synthesis of 2,4-disubstituted indoles with a diverse range of functionalities that would be difficult to achieve through other synthetic routes.

This strategy is exemplified by a two-step reaction sequence:

Sonogashira coupling at C-2: Reaction with a terminal alkyne selectively functionalizes the C-2 position.

Suzuki coupling at C-4: The resulting 4-bromo-2-alkynyl-1H-indole can then undergo a Suzuki coupling with a boronic acid to introduce an aryl or vinyl group at the C-4 position.

This orthogonal reactivity provides a powerful tool for building molecular complexity from a simple, readily accessible starting material.

Construction of Fused and Bridged Polycyclic Heterocyclic Systems

While specific examples utilizing this compound for the construction of fused and bridged polycyclic heterocyclic systems are not extensively reported in the literature, its structure presents clear potential for such applications. Intramolecular cyclization reactions are a powerful strategy for the synthesis of complex polycyclic frameworks, and the di-functional nature of this indole derivative makes it an ideal candidate for such transformations.

For instance, a sequential cross-coupling approach could be employed to introduce reactive tethers at both the C-2 and C-4 positions. Subsequent intramolecular cyclization, such as a Heck reaction, a radical cyclization, or a ring-closing metathesis, could then be used to forge new rings onto the indole core, leading to the formation of novel fused or bridged systems. The development of such strategies could provide access to unique and potentially biologically active polycyclic indole alkaloids and their analogues.

Role in the Total Synthesis of Complex Organic Molecules

The utility of halogenated indoles as key building blocks in the total synthesis of natural products is well-documented. Although no total syntheses explicitly starting from this compound have been identified in a review of the current literature, its potential as a strategic starting material is significant. The ability to selectively and sequentially functionalize the C-2 and C-4 positions would allow for the efficient assembly of the complex substitution patterns found in many indole alkaloids.

Applications in the Development of Chemical Libraries and Combinatorial Synthesis

The orthogonal reactivity of the two halogen atoms in this compound makes it an excellent scaffold for the generation of chemical libraries for drug discovery and high-throughput screening. By employing a divergent synthetic strategy, a wide variety of substituents can be introduced at both the C-2 and C-4 positions in a combinatorial fashion.

A typical combinatorial approach would involve:

Parallel synthesis at the C-2 position: A library of diverse building blocks (e.g., boronic acids, alkynes, amines) is reacted with this compound under conditions selective for the C-2 position.

Splitting and pooling of the intermediates.

Parallel synthesis at the C-4 position: The resulting library of 4-bromo-2-substituted indoles is then reacted with a second library of diverse building blocks under conditions that functionalize the C-4 position.

This approach can rapidly generate a large and diverse library of 2,4-disubstituted indoles, which can then be screened for biological activity. The systematic variation of substituents at these two key positions allows for the exploration of structure-activity relationships and the identification of lead compounds for drug development.

Theoretical and Computational Chemistry Studies of 4 Bromo 2 Iodo 1h Indole

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of 4-Bromo-2-iodo-1H-indole. Methods such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are commonly employed to investigate the intricacies of halogenated organic compounds. mdpi.com

The introduction of bromine at the C4 position and iodine at the C2 position of the indole (B1671886) ring significantly influences the electron density distribution. Both halogens are electron-withdrawing through induction but can also participate in resonance, donating electron density to the aromatic system. The interplay of these effects modulates the electronic landscape of the molecule.

Key Electronic Features:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. In substituted indoles, the HOMO is typically a π-orbital delocalized over the indole ring, while the LUMO is a π*-orbital. The presence of halogen substituents is expected to lower the energies of both the HOMO and LUMO. A lower HOMO energy suggests a higher ionization potential, making the molecule less susceptible to oxidation. Conversely, a lower LUMO energy indicates a higher electron affinity, making the molecule a better electron acceptor. nih.gov

Bonding Analysis: Quantum Theory of Atoms in Molecules (QTAIM) can be utilized to analyze the nature of the chemical bonds within this compound. mdpi.com This analysis would reveal the bond critical points and the corresponding electron density, providing a quantitative measure of the bond strength and type (covalent vs. ionic character). The C-I bond is expected to be longer and weaker than the C-Br bond due to the larger atomic radius of iodine.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net For halogenated compounds, a region of positive electrostatic potential, known as a "sigma-hole," can exist on the halogen atom opposite to the C-X bond. nih.gov This positive region can engage in halogen bonding, a type of non-covalent interaction. nih.gov The MEP of this compound would likely show negative potential around the nitrogen atom and the π-system of the indole ring, while the hydrogen on the nitrogen and the sigma-holes on the bromine and iodine atoms would exhibit positive potential. researchgate.net

A hypothetical data table summarizing calculated electronic properties, based on general knowledge of halogenated indoles, is presented below.

| Property | Expected Value/Observation | Theoretical Basis |

| HOMO Energy | Lowered compared to unsubstituted indole | Inductive effect of halogens |

| LUMO Energy | Lowered compared to unsubstituted indole | Inductive effect of halogens |

| HOMO-LUMO Gap | Reduced compared to unsubstituted indole | Differential lowering of HOMO and LUMO energies |

| Dipole Moment | Increased compared to unsubstituted indole | Polarization of C-Br and C-I bonds |

| Electron Density at N | Increased due to resonance donation from halogens | Mesomeric effect |

| Electron Density at C2 and C4 | Decreased due to inductive withdrawal by halogens | Inductive effect |

Density Functional Theory (DFT) for Reactivity and Selectivity Predictions

Density Functional Theory (DFT) is a widely used computational method to predict the reactivity and selectivity of chemical reactions. researchgate.net For this compound, DFT can be employed to calculate various reactivity descriptors.

Reactivity Descriptors:

Fukui Functions: These functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. By analyzing the changes in electron density upon the addition or removal of an electron, one can identify the regions most susceptible to a particular type of reaction. For this compound, the C3 position is generally the most nucleophilic site in indoles, but the presence of the bulky iodine at C2 might influence this reactivity.

Global Reactivity Descriptors: Parameters such as chemical potential (μ), hardness (η), and electrophilicity (ω) provide a general measure of a molecule's reactivity. nih.gov Halogen substitution is known to increase the electrophilicity of organic molecules. nih.gov

Reaction Pathway Calculations: DFT can be used to model the potential energy surface of a reaction involving this compound. This allows for the determination of transition state structures and the calculation of activation energies, providing insights into the feasibility and selectivity of different reaction pathways. For instance, in cross-coupling reactions, DFT could help predict whether the C-Br or C-I bond is more likely to react. Generally, the C-I bond is more reactive in such reactions due to its lower bond dissociation energy.

The following table provides a qualitative prediction of reactivity based on DFT principles.

| Reaction Type | Predicted Reactive Site(s) | Rationale |

| Electrophilic Substitution | C3, Benzene (B151609) ring (C5, C6, C7) | Indole's inherent nucleophilicity at C3, influenced by steric hindrance from iodine at C2. The benzene ring remains a potential site. |

| Nucleophilic Substitution | C2 and C4 (under specific conditions) | Halogenated positions can undergo nucleophilic aromatic substitution, with the C-I bond being more labile. |

| Metal-Catalyzed Cross-Coupling | C2-I and C4-Br | The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. |

Conformational Analysis and Energy Landscapes

For a relatively rigid molecule like this compound, the conformational landscape is expected to be simple. The primary conformational freedom would involve the orientation of the N-H bond. Computational methods can be used to determine the most stable conformation and to calculate the energy barriers for any possible rotations.

Given the planarity of the indole ring, significant conformational isomers are not expected. The key structural parameters such as bond lengths and angles can be accurately predicted using DFT calculations. These theoretical structures can be compared with experimental data from techniques like X-ray crystallography if available. Studies on similar halogenated heterocycles have shown good agreement between computed and experimental geometries.

Computational Elucidation of Reaction Mechanisms and Catalysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing details that are often difficult to obtain experimentally. rsc.org For reactions involving this compound, computational studies could:

Identify Intermediates and Transition States: By mapping the reaction pathway, computational models can identify key intermediates and transition state structures. This is particularly valuable for understanding complex multi-step reactions.

Explain Regio- and Stereoselectivity: The observed selectivity in chemical reactions can be rationalized by comparing the activation energies of different possible pathways. For instance, in a reaction where multiple products can be formed, the product with the lowest energy transition state is typically the major product.

Model Catalytic Cycles: For catalyzed reactions, such as Suzuki or Sonogashira couplings at the C-Br or C-I positions, computational methods can be used to model the entire catalytic cycle. This includes steps like oxidative addition, transmetalation, and reductive elimination, providing a detailed understanding of the catalyst's role.

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on chemical reactivity, not biological)

While QSAR is often associated with biological activity, the same principles can be applied to correlate the structure of a molecule with its chemical reactivity. For a series of substituted indoles, including this compound, QSAR models can be developed to predict their reactivity in specific chemical transformations.

Descriptor Calculation: A wide range of molecular descriptors can be calculated computationally. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, atomic charges).

Model Development: By using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model can be built that relates the calculated descriptors to an experimentally measured reactivity parameter (e.g., reaction rate, yield).

Predictive Power: A well-validated QSAR model can then be used to predict the reactivity of new, untested indole derivatives. This can be a valuable tool in the design of new synthetic strategies and the optimization of reaction conditions. For instance, a QSAR study could explore how the nature and position of halogen substituents on the indole ring influence the rate of a particular cross-coupling reaction.

Analytical and Spectroscopic Characterization Methodologies for 4 Bromo 2 Iodo 1h Indole and Its Derivatives

Advanced Chromatographic Techniques for Separation and Purification (e.g., Flash Chromatography)

The purification of 4-Bromo-2-iodo-1H-indole and related synthetic intermediates is commonly achieved using advanced chromatographic techniques, with flash column chromatography being a prominent method. This technique is essential for separating the target compound from unreacted starting materials, byproducts, and other impurities generated during synthesis.

The process typically involves dissolving the crude reaction mixture in a minimum amount of solvent and adsorbing it onto a solid support like silica (B1680970) gel. This pre-adsorbed sample is then placed atop a column packed with silica gel. A solvent system, often a mixture of non-polar and polar solvents such as hexane (B92381) and ethyl acetate (B1210297), is passed through the column under positive pressure. The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. rsc.org Due to the polarity of the indole (B1671886) nucleus, along with the bromo and iodo substituents, a carefully selected eluent gradient is necessary for efficient separation. For instance, in the synthesis of related 4-haloindoles, purification by column chromatography on silica gel with a hexane/ethyl acetate mixture is a standard procedure. rsc.org The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.

Thin-layer chromatography (TLC) is used in conjunction with flash chromatography to monitor the progress of the purification. rsc.org By spotting the crude mixture and collected fractions on a TLC plate and developing it in an appropriate solvent system, the retention factor (Rf) of the target compound can be determined, guiding the selection of fractions to be combined for isolation of the pure product. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity. For a 4-bromo-substituted indole, the protons on the benzene (B151609) ring will show characteristic shifts and coupling patterns. chemicalbook.com The elongation of conjugation in indole derivatives generally leads to a downfield shift for all protons compared to their monomer precursors. nih.gov The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift. The remaining protons on the indole core would exhibit specific splitting patterns (e.g., doublets, triplets) based on their neighboring protons, allowing for precise positional assignment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms directly bonded to the electronegative bromine and iodine atoms will experience significant shifts. For example, in 1,1-dibromoethane, the carbon atom bonded to the two bromine atoms is shifted downfield. docbrown.info Similarly, the C4 carbon attached to bromine and the C2 carbon attached to iodine in this compound are expected to have distinct chemical shifts. The signals for the other carbon atoms in the indole ring system provide a complete carbon skeleton map. rsc.org

Below is a table of expected ¹H and ¹³C NMR chemical shifts for a related compound, 4-bromoindole, which serves as a reference for interpreting the spectrum of this compound.

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | H1 (N-H) | > 8.0 | Broad Singlet | - |

| ¹H | H3 | ~6.7 | Triplet | ~2.0 |

| ¹H | H5 | ~7.1 | Doublet of Doublets | ~7.8, 1.0 |

| ¹H | H6 | ~7.2 | Triplet | ~7.8 |

| ¹H | H7 | ~7.4 | Doublet of Doublets | ~7.8, 1.0 |

| ¹³C | C2 | ~125 | - | - |

| ¹³C | C3 | ~102 | - | - |

| ¹³C | C3a | ~128 | - | - |

| ¹³C | C4 | ~115 (C-Br) | - | - |

| ¹³C | C5 | ~123 | - | - |

| ¹³C | C6 | ~122 | - | - |

| ¹³C | C7 | ~112 | - | - |

| ¹³C | C7a | ~136 | - | - |

| Note: Data is inferred from spectra of related bromo-substituted indoles. Actual values for this compound may vary. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to validate the molecular formula, C₈H₅BrIN. rsc.orgbiosynth.com

The presence of bromine and iodine atoms imparts a distinctive isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Iodine is monoisotopic (¹²⁷I). This results in a characteristic M+ and M+2 isotopic cluster for fragments containing bromine, which is a powerful diagnostic feature.

Electron impact (EI) ionization often leads to fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. For this compound, fragmentation might involve the loss of the iodine atom, the bromine atom, or other characteristic cleavages of the indole ring. The predicted collision cross section (CCS) values for different adducts of the molecule can also be calculated to aid in its identification. uni.lu

| Property | Value |

| Molecular Formula | C₈H₅BrIN |

| Molecular Weight | 321.94 g/mol |

| Monoisotopic Mass | 320.86502 Da |

| Predicted [M+H]⁺ | 321.87230 m/z |

| Predicted [M+Na]⁺ | 343.85424 m/z |

| Predicted [M-H]⁻ | 319.85774 m/z |

| Data sourced from PubChemLite and Biosynth. biosynth.comuni.lu |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and information about the intermolecular interactions of this compound.

| Crystallographic Parameter | Value for 4-Bromo-1H-indole-2,3-dione |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3655 (11) |

| b (Å) | 13.689 (2) |

| c (Å) | 7.2866 (12) |

| β (°) | 93.378 (5) |

| Volume (ų) | 733.4 (2) |

| Z | 4 |

| Data for the related compound 4-Bromo-1H-indole-2,3-dione. researchgate.net |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A key feature would be the N-H stretching vibration, typically observed in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are found in the 1450-1600 cm⁻¹ region. harricksci.com The C-N stretching vibration would also be present. The C-Br and C-I stretching vibrations occur in the fingerprint region at lower wavenumbers, typically below 800 cm⁻¹. The substitution pattern on the benzene ring can also be inferred from the pattern of out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range. harricksci.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The vibrational modes of the indole ring system, particularly the symmetric stretching modes, are often strong in the Raman spectrum. The C-I and C-Br bonds are highly polarizable and are expected to give rise to intense Raman signals at low frequencies, which can be very useful for confirming their presence.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C-H | Out-of-plane Bending | 700 - 900 |

| C-Br | Stretching | 500 - 600 |

| C-I | Stretching | ~500 |

| Note: These are general ranges and can be influenced by the overall molecular structure. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs UV light. The position and intensity of the absorption bands are sensitive to the nature and position of substituents on the ring.

For indole itself, there are typically two main absorption bands corresponding to π→π* transitions. The introduction of substituents can cause a shift in the wavelength of maximum absorbance (λ_max). An electron-withdrawing group, such as a bromo group, at the 4-position of the indole ring is known to shift the λ_max to longer wavelengths (a bathochromic or red shift) relative to unsubstituted indole. nih.gov This is because such substituents can stabilize the excited state of the indole chromophore. nih.gov Therefore, this compound is expected to have its primary absorption bands shifted to the red compared to indole. The specific electronic effects of the iodo group at the 2-position would further modulate the absorption spectrum. Studying the UV-Vis spectrum in solvents of varying polarity can also provide information about the nature of the electronic transitions.

| Compound | Typical λ_max Range (nm) | Effect of Substituent |

| Indole | 260-290 | Reference |

| 4-Substituted Indoles (with EWG) | > 290 | Bathochromic (Red) Shift |

| EWG: Electron-Withdrawing Group. Data inferred from studies on substituted indoles. nih.gov |

Q & A

Q. Advanced

- SHELX suite (SHELXL/SHELXS) : For refining X-ray crystallography data, particularly handling heavy atoms (Br, I) and twinned crystals .

- OLEX2 : Integrates structure solution, refinement, and visualization, enabling real-time adjustment of thermal parameters during crystallographic analysis .

- Mercury (CCDC) : For analyzing intermolecular interactions (e.g., halogen bonding) in crystal packing .

What purification methods are effective for isolating this compound?

Q. Basic

- Flash column chromatography : Use silica gel with hexane/ethyl acetate gradients to separate halogenated by-products .

- Recrystallization : Ethanol or dichloromethane/hexane mixtures yield high-purity crystals, especially for X-ray diffraction studies .

How do bromo and iodo substituents influence indole reactivity in cross-coupling reactions?

Q. Advanced

- Electronic effects : Bromine’s lower electronegativity compared to iodine makes C-Br bonds more reactive in Pd-catalyzed couplings (e.g., Suzuki).

- Steric hindrance : Bulky iodine atoms may slow down oxidative addition steps, requiring tailored ligands (e.g., XPhos) .

- Directing effects : Halogens can activate/deactivate specific positions for further functionalization, as seen in Sonogashira or Heck reactions .

What are common impurities in this compound synthesis, and how are they identified?

Q. Basic

- Di-halogenated by-products : Arise from over-halogenation; detect via HRMS isotopic patterns or HPLC retention times.

- Dehalogenated intermediates : Use comparative NMR to identify missing substituents .

How can crystallographic challenges in bromo/iodo-substituted indoles be addressed?

Q. Advanced

- Heavy atom effects : Use high-resolution synchrotron data to mitigate absorption errors from Br/I.

- Twinned crystals : SHELXL’s TWIN/BASF commands refine twin laws and scale factors .

- Hydrogen bonding : Analyze O–H⋯O/N–H⋯O interactions to resolve disorder in indole NH groups .

What challenges arise when scaling up this compound synthesis?

Q. Advanced

- Solvent volume : Transitioning from microliter to liter scales requires optimizing solvent ratios to maintain reaction efficiency (e.g., PEG-400:DMF) .

- Catalyst recovery : Immobilized Cu or Pd catalysts reduce metal contamination in large batches.

- Purification bottlenecks : Switch from column chromatography to centrifugal partition chromatography (CPC) for faster throughput .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.